4-Methylhexan-3-ol
CAS No.: 615-29-2
VCID: VC20770236
Molecular Formula: C7H16O
Molecular Weight: 116.2 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-Methylhexan-3-ol, also known as 3-Methyl-4-hexanol or 2-Ethyl-3-pentanol, is a secondary alcohol with the molecular formula Synthesis Methods4-Methylhexan-3-ol can be synthesized through various methods: Reduction of KetonesOne common method involves the reduction of 4-methyl-3-hexanone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic HydrogenationIn industrial settings, this compound is often produced via catalytic hydrogenation of 4-methyl-3-hexanone using metal catalysts like palladium on carbon (Pd/C) under high pressure and temperature conditions. Other Synthetic RoutesOther synthetic routes may include nucleophilic substitution reactions or oxidation processes, depending on the desired derivatives or functional groups. Chemical Reactions4-Methylhexan-3-ol participates in various chemical reactions: OxidationIt can be oxidized to form 4-methyl-3-hexanone using oxidizing agents such as chromic acid or potassium permanganate. DehydrationUnder dehydration conditions, it can yield alkenes such as 3-methylhex-3-ene and 4-methylhex-2-ene. Substitution ReactionsThe hydroxyl group can undergo substitution reactions, where it is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide. Industrial UsesIn industry, 4-Methylhexan-3-ol is utilized in the production of flavors and fragrances due to its pleasant odor profile. Research ApplicationsResearch has indicated potential biological roles for this compound, including its involvement in pheromone signaling in certain insect species, which could have implications for pest management strategies. Pharmaceutical PotentialThere is ongoing investigation into the therapeutic applications of this compound, particularly as a precursor for pharmaceuticals or as an active ingredient in drug formulations. |
---|---|
CAS No. | 615-29-2 |
Product Name | 4-Methylhexan-3-ol |
Molecular Formula | C7H16O |
Molecular Weight | 116.2 g/mol |
IUPAC Name | 4-methylhexan-3-ol |
Standard InChI | InChI=1S/C7H16O/c1-4-6(3)7(8)5-2/h6-8H,4-5H2,1-3H3 |
Standard InChIKey | NZPGYIBESMMUFU-UHFFFAOYSA-N |
SMILES | CCC(C)C(CC)O |
Canonical SMILES | CCC(C)C(CC)O |
Synonyms | 4-methylhexan-3-ol;2-Ethyl-3-pentanol, 4-Methylhexan-3-ol, 3-Hexanol, 4-methyl-, 3-Methyl-4-hexanol, 4-METHYL-3-HEXANOL, NSC91500, MolPort-003-910-334, CID11991, EINECS 210-419-2, 615-29-2; |
PubChem Compound | 11991 |
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume